Dtbaha btfac

Beschreibung

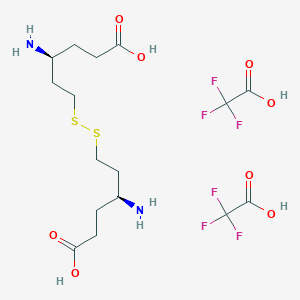

Dtbaha btfac (synonyms: 6,6'-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate), CID190825) is a disulfide-linked compound derived from 4-aminohexanoic acid, with each amino group protected by a trifluoroacetate moiety. Its structure features a dithiobis (–S–S–) bridge connecting two modified amino acid units, making it relevant in biochemical applications such as crosslinking agents or protective group chemistry .

Eigenschaften

CAS-Nummer |

156143-51-0 |

|---|---|

Molekularformel |

C16H26F6N2O8S2 |

Molekulargewicht |

552.5 g/mol |

IUPAC-Name |

(4S)-4-amino-6-[[(3S)-3-amino-5-carboxypentyl]disulfanyl]hexanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C12H24N2O4S2.2C2HF3O2/c13-9(1-3-11(15)16)5-7-19-20-8-6-10(14)2-4-12(17)18;2*3-2(4,5)1(6)7/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18);2*(H,6,7)/t9-,10-;;/m0../s1 |

InChI-Schlüssel |

CKSHMZKGAPGQBA-BZDVOYDHSA-N |

SMILES |

C(CC(=O)O)C(CCSSCCC(CCC(=O)O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Isomerische SMILES |

C(CC(=O)O)[C@@H](CCSSCC[C@H](CCC(=O)O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

C(CC(=O)O)C(CCSSCCC(CCC(=O)O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Andere CAS-Nummern |

156143-51-0 |

Synonyme |

6,6'-dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) DTBAHA BTFAC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) typically involves the following steps:

Formation of 4-aminohexanoic acid: This can be achieved through the reduction of 4-nitrohexanoic acid using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst.

Formation of the disulfide bond: The 4-aminohexanoic acid is then oxidized to form the disulfide bond, resulting in 6,6’-Dithiobis(4-aminohexanoic acid).

Complexation with trifluoroacetate: Finally, the disulfide compound is reacted with trifluoroacetic acid to form the bis(trifluoroacetate) complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of 4-aminohexanoic acid: Using industrial-scale hydrogenation reactors.

Oxidation to form the disulfide bond: Utilizing large-scale oxidation reactors.

Complexation with trifluoroacetate: Conducted in industrial reactors with precise control over reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acid derivatives.

Reduction: The disulfide bond can be reduced to form thiol derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.

Reduction: Dithiothreitol or other reducing agents under neutral or slightly basic conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Thiol derivatives.

Substitution: Alkylated or acylated aminohexanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.

Biology: Employed in the study of protein folding and disulfide bond formation in proteins.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) involves its ability to form and break disulfide bonds. This property is crucial in various biochemical processes, including protein folding and stabilization. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which are essential for the structural integrity and function of many proteins.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

- Stability : The disulfide bond in Dtbaha btfac is redox-sensitive, limiting its use in reducing environments compared to more stable carbamates .

Q & A

Q. How can researchers mitigate bias in interpreting "Dtbaha btfac" bioactivity assays?

- Methodology : Use double-blinding in assay setups and randomize sample processing order. Validate assay robustness via Z’-factor calculations. For high-throughput screens, include internal controls (e.g., reference inhibitors) and use machine learning (e.g., SVM) to filter false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.